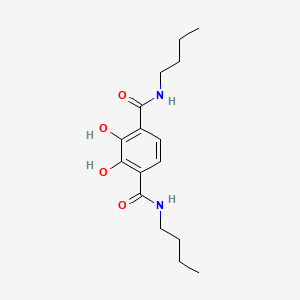![molecular formula C13H31NO3Si B14297061 N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine CAS No. 112309-65-6](/img/structure/B14297061.png)
N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group and a trimethoxysilyl group attached to an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine typically involves the reaction of butylamine with a trimethoxysilyl-containing reagent. One common method is the reaction of butylamine with 3-(trimethoxysilyl)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions: N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Condensation Reactions: The compound can react with carbonyl-containing compounds to form imines or enamines.
Complexation Reactions: It can form complexes with metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions:
Oxidizing Agents: For oxidation reactions, reagents like hydrogen peroxide or potassium permanganate can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents for this compound.
Acylating Agents: Acyl chlorides or anhydrides can be used for acylation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while acylation can produce amides.
科学的研究の応用
Chemistry: In chemistry, N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine is used as a building block for the synthesis of more complex molecules. Its ability to form stable complexes with metals makes it valuable in catalysis and material science.
Biology and Medicine: In biological research, this compound can be used as a functional group in the modification of biomolecules. Its trimethoxysilyl group allows for the attachment to silica-based materials, which can be useful in drug delivery systems and diagnostic tools.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants
作用機序
The mechanism of action of N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine involves its interaction with molecular targets through its amine and trimethoxysilyl groups. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, while the trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. These interactions are crucial for its applications in material science and biology.
類似化合物との比較
N-Butylamine: A simpler amine with similar reactivity but lacks the trimethoxysilyl group.
N-(3-(Trimethoxysilyl)propyl)ethylenediamine: Contains both an amine and a trimethoxysilyl group but has a different alkyl chain length.
N-(Trimethoxysilylpropyl)diethylenetriamine: A more complex amine with multiple amine groups and a trimethoxysilyl group.
Uniqueness: N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine is unique due to its specific combination of a butyl group and a trimethoxysilyl group. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in different fields.
特性
CAS番号 |
112309-65-6 |
|---|---|
分子式 |
C13H31NO3Si |
分子量 |
277.48 g/mol |
IUPAC名 |
N-butyl-N-(2-trimethoxysilylethyl)butan-1-amine |
InChI |
InChI=1S/C13H31NO3Si/c1-6-8-10-14(11-9-7-2)12-13-18(15-3,16-4)17-5/h6-13H2,1-5H3 |
InChIキー |
RQPQAZPZICFEQV-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)CC[Si](OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




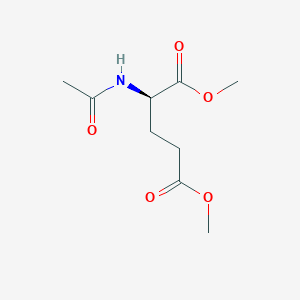
![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)

![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)

![3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane](/img/structure/B14297010.png)
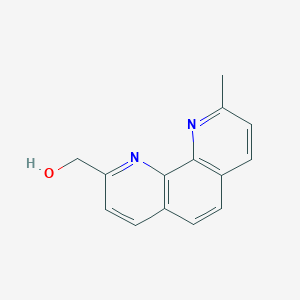
![4-[4-(Octyloxy)phenyl]cyclohexan-1-OL](/img/structure/B14297027.png)
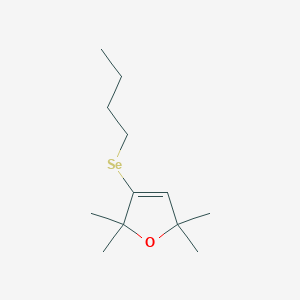
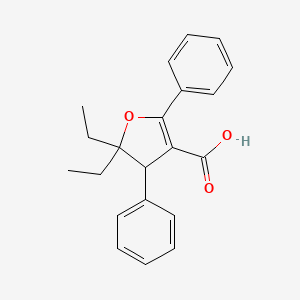
![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)
